COR628

GABA-B receptor positive allosteric modulation in vitro pharmacology

Procure COR628, a 2-(acylamino)thiophene-based GABA-B receptor PAM with zero intrinsic agonism, for clean allosteric mechanism studies. Its proven oral bioavailability and metabolic stability make it superior for in vivo addiction/anxiety models compared to agonists like baclofen, which cause indiscriminate activation. Avoid generic PAMs; minor structural changes in this scaffold unpredictably alter in vivo efficacy. This lead scaffold is ideal for medicinal chemistry optimization.

Molecular Formula C16H23NO3S
Molecular Weight 309.4 g/mol
Cat. No. B1669435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOR628
SynonymsCOR628;  COR-628;  COR 628; 
Molecular FormulaC16H23NO3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCCC2)C
InChIInChI=1S/C16H23NO3S/c1-4-12-10(2)21-15(13(12)16(19)20-3)17-14(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3,(H,17,18)
InChIKeyCXXTWRDDIQIUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

COR628: A Validated GABA-B PAM Chemical Probe for Allosteric Modulation Studies


COR628 (methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate) is a synthetic small molecule belonging to the 2-(acylamino)thiophene derivative class [1]. It functions as a positive allosteric modulator (PAM) of the GABA-B receptor, a Class C GPCR, enhancing the potency of the endogenous agonist GABA without exhibiting intrinsic agonist activity [2]. The compound is orally bioavailable, metabolically stable, and serves as a foundational chemical probe for investigating GABA-B receptor allosteric mechanisms [1].

Why COR628 Cannot Be Functionally Substituted by Other GABA-B PAMs or Agonists


Direct GABA-B agonists like baclofen produce dose-limiting side effects due to indiscriminate receptor activation, while different GABA-B PAM chemotypes exhibit distinct pharmacological profiles in terms of intrinsic efficacy, metabolic stability, and oral bioavailability [1]. COR628 serves as a critical lead scaffold, with minor structural modifications yielding profound differences in in vivo efficacy that are not predictable from in vitro potency alone [2]. Substitution with a generic analog risks invalidating experimental outcomes due to unrecognized differences in pharmacokinetics or allosteric cooperativity.

COR628 vs. GABA-B PAM Comparators: Quantified Performance Benchmarks


COR628 In Vitro PAM Activity vs. GS39783 and BHF177: Potency and Efficacy Comparison

COR628 and COR627 exhibited significant PAM activity in vitro by potentiating GTPγS stimulation induced by GABA at 2.5 and 25 μM [1]. While COR628's in vitro potency was lower than the reference PAM GS39783, the series of 2-(acylamino)thiophene derivatives derived from the COR628 scaffold, including compounds 6, 10, and 11, demonstrated higher in vivo efficacy [1]. The cytotoxic effects of COR628 were comparable to or higher than those of GS39783 or BHF177 [1]. This establishes COR628 as a hit scaffold with a distinct efficacy profile.

GABA-B receptor positive allosteric modulation in vitro pharmacology GTPγS binding comparator analysis

COR628 In Vivo Sedative/Hypnotic Potentiation vs. Baclofen Alone

In vivo experiments demonstrated that pretreatment with per se ineffective doses of COR627 and COR628 potentiated the sedative/hypnotic effect of a non-sedative dose of baclofen [1]. Specifically, combination of COR628 with baclofen resulted in a shorter onset and longer duration of loss of righting reflex in DBA mice compared to baclofen alone [1].

in vivo pharmacology baclofen potentiation sedation/hypnosis loss of righting reflex DBA mice

COR628 Structural Basis for Differential Pharmacology vs. COR627

COR628 and its close analog COR627 differ only by the substitution of a cyclohexane ring (COR628) for an adamantane moiety (COR627) on the 2-(acylamino)thiophene core [1]. This subtle structural difference results in distinct pharmacological profiles, as both compounds potentiated GABA- and baclofen-stimulated GTPγS binding but may exhibit differences in metabolic stability and oral bioavailability [2].

structure-activity relationship SAR GABA-B PAM adamantane cyclohexane thiophene scaffold

COR628 Scaffold Enables Orally Bioavailable GABA-B PAMs with Favorable ADME Profile

The 2-(acylamino)thiophene scaffold, exemplified by COR628, was specifically selected for its metabolic stability and oral efficacy [1]. Compounds derived from this scaffold, including COR628, were found to be effective in vivo when administered intragastrically, indicating oral bioavailability [1]. This contrasts with some earlier GABA-B PAMs like CGP7930, which have limited oral bioavailability.

oral bioavailability metabolic stability ADME drug development GABA-B PAM

High-Impact Research Applications for COR628 in GABA-B Pharmacology


Allosteric Modulation Mechanism Studies Using a Defined Chemical Probe

Use COR628 as a validated PAM to investigate the allosteric modulation of GABA-B receptor signaling without the confounding effects of intrinsic agonism. Its well-characterized in vitro profile (potentiation of GTPγS binding without agonist activity) makes it an ideal tool for dissecting receptor activation mechanisms [1].

In Vivo Behavioral Pharmacology Studies Requiring Oral Dosing

Employ COR628 in rodent models of anxiety, addiction, or cognitive dysfunction where oral administration is required. Its established oral bioavailability and ability to potentiate baclofen-induced sedation in vivo support its use in behavioral assays [2].

Lead Optimization Programs for Novel GABA-B PAMs

Utilize COR628 as a starting scaffold for medicinal chemistry efforts aimed at improving GABA-B PAM potency and efficacy. The 2-(acylamino)thiophene core has been shown to yield derivatives with enhanced in vivo efficacy compared to earlier PAMs, making it a valuable template for drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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